

Introduction: The Significance of the Arylpiperidine Scaffold

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Compound of Interest

Compound Name: **3-(4-Methoxyphenyl)piperidine**

Cat. No.: **B178348**

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The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and naturally occurring alkaloids.^{[1][2]} Its conformational flexibility and the basicity of its nitrogen atom allow for tailored interactions with a wide array of biological targets. When substituted with an aryl group, as in **3-(4-Methoxyphenyl)piperidine**, the resulting structure becomes a privileged building block for drug discovery. This guide provides a comprehensive overview of the chemical and physical properties of **3-(4-Methoxyphenyl)piperidine**, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's two key features—the secondary amine of the piperidine ring and the electron-rich methoxyphenyl group—dictate its reactivity and utility as a versatile intermediate in the synthesis of complex, pharmacologically active agents.^{[3][4]}

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The properties of **3-(4-Methoxyphenyl)piperidine** are summarized below.

Core Physicochemical Data

Quantitative data for **3-(4-Methoxyphenyl)piperidine** and its common salt form are essential for experimental design, including reaction setup, purification, and formulation.

Property	Value	Source
IUPAC Name	3-(4-methoxyphenyl)piperidine	[5]
Molecular Formula	C ₁₂ H ₁₇ NO	[5] [6]
Molecular Weight	191.27 g/mol	[5] [6]
Monoisotopic Mass	191.13101 Da	[5]
Appearance	Inferred: Off-white to yellow solid/oil	General knowledge
XlogP (Predicted)	2.0	[5]
CAS Number	79601-21-1 (for 3-(3-isomer))	[6]
Hydrochloride Salt	C ₁₂ H ₁₇ NO·HCl	[5]

Note: Some data points are derived from closely related isomers or computational predictions due to limited direct experimental values in public literature.

Spectroscopic Fingerprints

Spectroscopic analysis provides an unambiguous structural confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. The aromatic protons of the methoxyphenyl ring will appear as two doublets (an AA'BB' system) in the δ 6.8-7.2 ppm range. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The protons on the piperidine ring, including the methine proton at the C3 position, will produce a complex series of multiplets in the δ 1.5-3.5 ppm region. The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals for the aromatic carbons, one for the methoxy carbon (around δ 55 ppm), and five signals for the piperidine ring carbons.
- IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A moderate, sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the

secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions will appear just above and below 3000 cm^{-1} , respectively. Strong C-O stretching for the aryl ether will be visible around $1240\text{-}1260\text{ cm}^{-1}$.

- **MS (Mass Spectrometry):** In an electron ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ is expected at $\text{m/z} = 191$. Common fragmentation patterns would involve cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section data is available for various adducts, such as $[\text{M}+\text{H}]^+$ at 143.5 \AA^2 .^[5]

Synthesis Methodologies

The synthesis of 3-arylpiperidines is a well-established field. A common and efficient strategy involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This approach is favored for its high yield and atom economy.

Recommended Synthetic Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-(4-methoxyphenyl)pyridine to **3-(4-methoxyphenyl)piperidine**. The choice of platinum(IV) oxide (PtO_2 , Adams' catalyst) is deliberate; it is highly effective for reducing the pyridine ring under manageable conditions of hydrogen pressure and temperature.

Reaction: 3-(4-methoxyphenyl)pyridine \rightarrow **3-(4-methoxyphenyl)piperidine**

Step-by-Step Methodology:

- **Vessel Preparation:** To a high-pressure hydrogenation vessel, add 3-(4-methoxyphenyl)pyridine (1 equivalent).
- **Catalyst Addition:** Add platinum(IV) oxide (PtO_2) (typically 1-5 mol%).
- **Solvent Introduction:** Add a suitable solvent, such as methanol or ethanol, sufficient to dissolve the substrate. A small amount of hydrochloric acid is often added to facilitate the reaction.^[6]

- Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi or ~3.4 atm).
- Reaction Execution: Stir the mixture vigorously at room temperature for several hours (e.g., 3-6 hours) or until hydrogen uptake ceases.^[6] Reaction progress can be monitored by TLC or GC-MS.
- Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure. If the reaction was performed under acidic conditions, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH >10, and extract with an organic solvent like dichloromethane or ethyl acetate.
- Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via column chromatography or distillation if necessary.

Caption: Catalytic hydrogenation workflow for **3-(4-Methoxyphenyl)piperidine**.

Chemical Reactivity and Derivatization Potential

The synthetic utility of **3-(4-Methoxyphenyl)piperidine** stems from the distinct reactivity of its two primary functional domains: the nucleophilic secondary amine and the activated aromatic ring.

Reactions at the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.

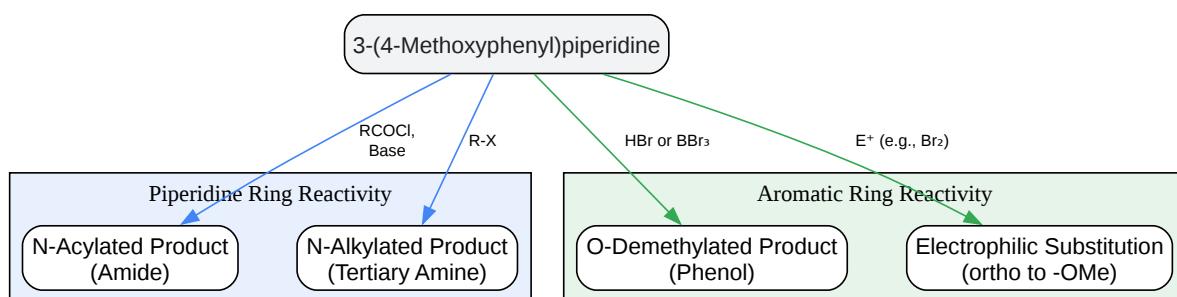
- N-Alkylation and N-Acylation: The secondary amine readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. This is a fundamental step for building molecular complexity and is widely used to introduce diverse side chains that can modulate pharmacological activity.

- Salt Formation: As a base, it reacts with acids to form stable salts, such as the hydrochloride salt. This is often used to improve the crystallinity, stability, and aqueous solubility of the compound, which is a critical consideration in drug formulation.[7]

Reactions of the Methoxyphenyl Ring

The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution.

- Electrophilic Aromatic Substitution: Halogenation, nitration, or Friedel-Crafts reactions will primarily occur at the positions ortho to the methoxy group (C3' and C5'). The piperidine ring is a deactivating group, but the methoxy group's influence is dominant.
- O-Demethylation: The methyl ether can be cleaved to reveal a phenol using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation is valuable as it provides a synthetic handle (the hydroxyl group) for further functionalization and can be a key metabolic pathway *in vivo*.[8][9]



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Caption: Key reactive sites and derivatization pathways.

Applications in Drug Development and Neuroscience

The **3-(4-methoxyphenyl)piperidine** scaffold is a cornerstone in the development of centrally active agents. Its structure is found within compounds targeting a range of neurological and psychiatric disorders.

- Antidepressants and Anxiolytics: This structural motif is a key component of selective serotonin reuptake inhibitors (SSRIs). For instance, it is present as an impurity and metabolite of Paroxetine, a widely prescribed antidepressant.[10][11] The piperidine nitrogen and the methoxyphenyl moiety can be crucial for binding to monoamine transporters.
- Antipsychotics: Derivatives have been explored as potential antipsychotics. The compound AC-90179, which contains a substituted (4-methoxyphenyl)acetamide attached to a piperidine ring, acts as a potent inverse agonist at the 5-HT_{2A} serotonin receptor.[12]
- Analgesics: The piperidine ring itself is a classic pharmacophore for opioid receptor ligands and other classes of analgesics.[1] The 3-aryl substitution pattern allows for the synthesis of conformationally constrained analogues that can exhibit high affinity and selectivity for specific receptor subtypes.
- Neurotransmitter Research: As a versatile intermediate, it enables the synthesis of chemical probes to study neurotransmitter systems.[3][7] Its derivatives are used to investigate the structure-activity relationships (SAR) of ligands for dopamine, serotonin, and norepinephrine receptors and transporters.[4][13]

Safety and Handling

As a substituted piperidine, **3-(4-Methoxyphenyl)piperidine** should be handled with appropriate care in a laboratory setting. Safety data sheets for analogous compounds provide guidance.[14][15]

- Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.[14][16]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[14][15]
- Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[14]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

3-(4-Methoxyphenyl)piperidine is more than a simple chemical; it is a highly valuable and versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable, dual-mode reactivity make it an ideal starting point for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its core chemical principles, as outlined in this guide, is essential for any scientist looking to leverage the power of the arylpiperidine scaffold in drug discovery and development.

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